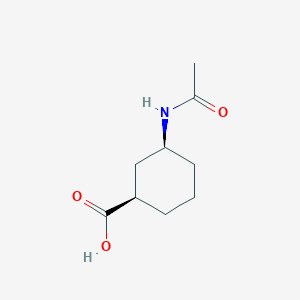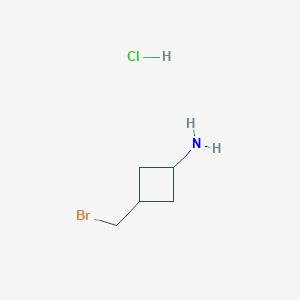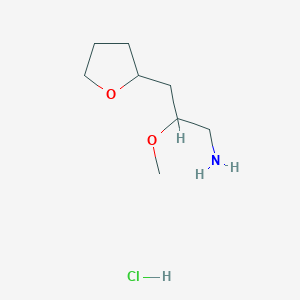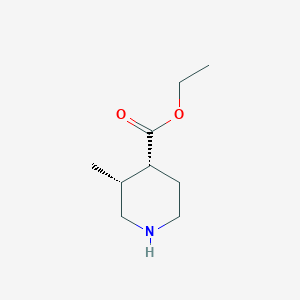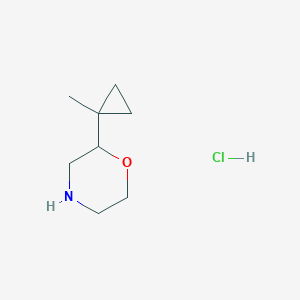
2-(1-Methylcyclopropyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a morpholine ring substituted with a 1-methylcyclopropyl group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 2-(1-Methylcyclopropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1-methylcyclopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Analyse Des Réactions Chimiques
2-(1-Methylcyclopropyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1-Methylcyclopropyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic effects is ongoing, although it is not currently approved for medical use.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclopropyl)morpholine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and 1-methylcyclopropyl group. These interactions can modulate biological pathways and result in various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-Methylcyclopropyl)morpholine hydrochloride include:
Morpholine: A simpler structure without the 1-methylcyclopropyl group, commonly used as a solvent and corrosion inhibitor.
Amorolfine: A morpholine derivative used as an antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-9-4-5-10-7;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
PVWPRXLVRKOVGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2CNCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


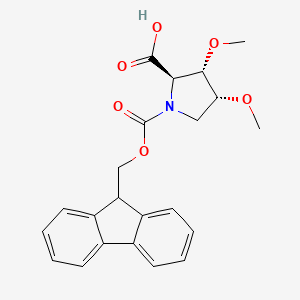
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

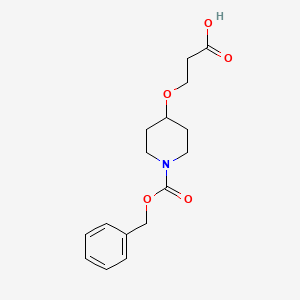
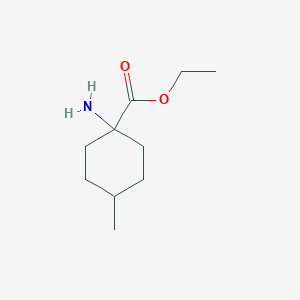
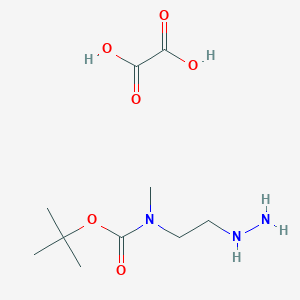
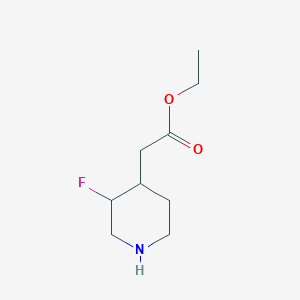
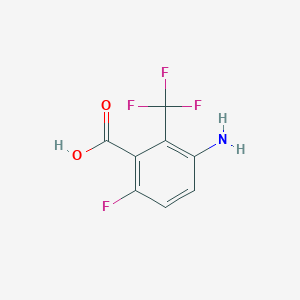
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
